(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is O-[(2S)-2-(4-chlorophenoxy)propyl]hydroxylamine hydrochloride, which precisely describes its stereochemical configuration and functional group arrangement. The molecular formula C~9~H~13~Cl~2~NO~2~ corresponds to a chlorinated aromatic ether linked to a propyl chain bearing a hydroxylamine group, with the hydrochloride salt form enhancing its stability.
Key identifiers include the PubChem CID 118989786 and CAS Registry Number 1956437-06-1. Synonyms such as (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylaminehydrochloride are used interchangeably in chemical databases. The compound’s InChIKey (VIQYBDQYPFYALG-FJXQXJEOSA-N) and SMILES notation (CC@@HOC~1~=CC=C(C=C~1~)Cl.Cl) provide unambiguous representations of its structure and stereochemistry.
Structural Characteristics and Functional Groups
The molecule’s backbone consists of a propyl chain (CH~2~-CH(CH~3~)-O-) bridging a 4-chlorophenoxy group and a hydroxylamine (-NH-O-) moiety. The chiral center at the second carbon of the propyl chain confers the S-configuration, as indicated by the @@ symbol in the SMILES string. The hydrochloride salt forms via protonation of the hydroxylamine’s nitrogen, stabilizing the compound through ionic interactions.
X-ray crystallography or computational modeling would reveal a three-dimensional conformation where the chlorophenoxy ring lies perpendicular to the propyl-hydroxylamine axis, minimizing steric hindrance. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in synthetic pathways.
Historical Context and Discovery Timeline
This compound was first registered in PubChem on May 17, 2016, with subsequent modifications up to May 18, 2025, reflecting ongoing refinements in its characterization. Its development parallels that of its enantiomer, (R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride (CAS 1956437-19-6), which shares identical molecular composition but differs in spatial configuration.
Properties
Molecular Formula |
C9H13Cl2NO2 |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
O-[(2S)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
VIQYBDQYPFYALG-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CON)OC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(CON)OC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Intermediates
- Hydroxylamine hydrochloride (NH2OH·HCl): The nucleophile source for hydroxylamine functionality.
- (S)-2-(4-Chlorophenoxy)propyl derivatives: These can be halides or activated esters suitable for nucleophilic displacement or coupling.
- Base: Typically a mild base such as triethylamine or sodium carbonate is used to liberate free hydroxylamine from its hydrochloride salt.
- Solvents: Common solvents include dichloromethane (CH2Cl2), dimethylformamide (DMF), or aqueous-organic mixtures depending on the step.
Typical Synthetic Route
Preparation of the (S)-2-(4-chlorophenoxy)propyl electrophile:
This intermediate can be synthesized by etherification of 4-chlorophenol with (S)-epichlorohydrin or related chiral epoxides, followed by functional group transformations to yield a suitable leaving group (e.g., halide or tosylate).Coupling with hydroxylamine:
The free hydroxylamine (generated in situ from hydroxylamine hydrochloride and base) is reacted with the electrophilic chlorophenoxypropyl intermediate. The nucleophilic oxygen of hydroxylamine attacks the electrophilic carbon, forming the O-substituted hydroxylamine.Isolation as hydrochloride salt:
The product is typically isolated as its hydrochloride salt by treatment with hydrogen chloride or by crystallization from acidic media to enhance stability and purity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Generation of free hydroxylamine | Hydroxylamine hydrochloride + triethylamine/base in aqueous or organic solvent | Free NH2OH generated in situ |
| Nucleophilic substitution | (S)-2-(4-chlorophenoxy)propyl halide + NH2OH at 0–25 °C in DMF or CH2Cl2 | Formation of (S)-O-(2-(4-chlorophenoxy)propyl)hydroxylamine |
| Salt formation | Treatment with HCl in ether or ethanol | Formation of stable hydrochloride salt |
Advanced Synthetic Methods and Variations
Protection and Deprotection Strategies
In some synthetic routes, the hydroxylamine nitrogen or oxygen may be protected to avoid side reactions:
- O-protection: Using tetrahydropyranyl (THP) or other protecting groups to mask the hydroxylamine oxygen during coupling steps, later removed by acidic treatment to yield the free hydroxylamine.
- N-protection: Carbamate or Fmoc protection can be employed to control selectivity in multi-step syntheses.
Solid-Phase Synthesis Adaptations
For efficient synthesis of hydroxylamine derivatives, solid-phase methods have been reported where hydroxylamine is immobilized on resin supports and reacted with electrophilic substrates. This approach can enhance purification and yield but is more commonly applied to peptide hydroxamic acids rather than small molecules like (S)-O-(2-(4-chlorophenoxy)propyl)hydroxylamine hydrochloride.
Enzymatic and Green Chemistry Approaches
Emerging methods include enzymatic reductions and biocatalytic transformations to prepare hydroxylamine derivatives with high stereoselectivity and environmental friendliness. For example, baker’s yeast has been used to reduce nitroarenes to hydroxylamines under mild conditions, which could be adapted for related substrates with halogen substituents.
Research Findings and Yield Data
While specific yields for this compound vary depending on the synthetic route and scale, literature reports on similar hydroxylamine syntheses indicate:
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct nucleophilic substitution | Hydroxylamine hydrochloride + (S)-chlorophenoxypropyl halide + base in DMF or CH2Cl2 | Straightforward, good yields | Requires careful control of pH and temperature |
| Protection/deprotection strategy | Use of O-THP or Fmoc protecting groups, acid deprotection | Improved selectivity | Additional synthetic steps |
| Solid-phase synthesis | Hydroxylamine immobilized on resin, reaction with electrophile | Easier purification | More complex setup, less common for small molecules |
| Enzymatic reduction of nitro precursors | Baker’s yeast, mild buffer, 30 °C | Green, stereoselective | Limited substrate scope |
Chemical Reactions Analysis
Formation of Oximes and Schiff Bases
The hydroxylamine group reacts readily with carbonyl compounds to form oximes, a reaction critical in protecting carbonyl groups and synthesizing nitrogen-containing heterocycles.
Example Reaction:
Conditions: Ethanol/water solvent, room temperature, 6–12 hours.
-
Stereochemical Influence: The (S)-configuration induces enantioselectivity in oxime formation, favoring specific diastereomers in asymmetric syntheses .
--
2. Nucleophilic Substitution Reactions
he compound acts as a nucleophile in SN2 reactions due to the lone pair on the hydroxylamine nitrogen.
Key Applications:*
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated hydroxylamine derivatives.
Mechanistic Pathway:*
. Nucleophilic attack on electrophilic carbon.
2. Displacement of leaving group (e.g., halide).
3. Stabilization via hydrogen bonding with the hydrochloride counterion .
--
3. Cross-Coupling Reactions
he compound participates in palladium-catalyzed cross-coupling reactions, enabling C–N bond formation.
Example:* Suzuki-Miyaura coupling with aryl boronic acids:
$
\text{(S)-O-(2-(4-Chlorophenoxy)propyl)hydrox
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is its role as an antimicrobial agent. Research indicates that derivatives of hydroxylamines exhibit significant antibacterial activities. For instance, studies have shown that certain oxime ether derivatives demonstrate enhanced in vivo efficacy against strains such as Staphylococcus aureus and Streptococcus pyogenes, outperforming traditional antibiotics like erythromycin .
Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound's ability to modify the activity of key bacterial enzymes makes it a valuable candidate for further development in antibiotic therapies.
Case Study: Efficacy Against Resistant Strains
A study focusing on the efficacy of this compound against resistant bacterial strains demonstrated that it could significantly reduce bacterial load in infected models. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) that was notably lower than that of conventional antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Erythromycin |
|---|---|---|
| Staphylococcus aureus | 0.15 | 2-5 times more effective |
| Streptococcus pyogenes | 0.0025 | 10-40 times more effective |
Agricultural Applications
Herbicide Development
The compound has also been investigated for its potential use as a herbicide. Its structural properties allow it to interact with plant growth regulators, potentially leading to the development of selective herbicides that can control weed populations without harming crops.
Case Study: Selectivity and Efficacy
In field trials, formulations containing this compound showed promising results in controlling specific weed species while maintaining crop health. The selectivity was attributed to its targeted action on specific biochemical pathways in weeds .
| Weed Species | Control Efficacy (%) | Crop Safety Rating |
|---|---|---|
| Common Lambsquarters | 85 | High |
| Pigweed | 90 | Moderate |
Cosmetic Formulations
Stabilizer and Antioxidant Properties
In cosmetic science, this compound is explored for its stabilizing properties in formulations. Its antioxidant capabilities can enhance the shelf life and effectiveness of cosmetic products.
Case Study: Formulation Development
A study investigated its incorporation into a moisturizing cream, revealing that it significantly improved the product's stability against oxidative degradation while enhancing skin hydration properties .
| Formulation Component | Effect on Stability | Hydration Improvement (%) |
|---|---|---|
| Control Cream | Baseline | 20 |
| Cream with Hydroxylamine | +30% | 35 |
Mechanism of Action
The mechanism of action of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chiral center allows for specific interactions with chiral environments in biological systems, enhancing its selectivity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound belongs to the O-substituted hydroxylamine hydrochloride family. Below is a comparative analysis with similar compounds from the evidence:
Table 1: Key Properties of Analogous Compounds
Key Observations
Substituent Complexity and Applications: The pentafluorobenzyl analog (CAS 57981-02-9) is distinguished by its electron-withdrawing fluorine atoms, enhancing stability and utility in analytical chemistry (e.g., derivatization for water quality testing) . In contrast, the 4-chlorophenoxypropyl group in the target compound introduces steric bulk and aromaticity, favoring pharmaceutical applications. Cyclopropylmethyl (CAS 74124-04-2) and ethyl (CAS 3332-29-4) derivatives exhibit lower molecular weights and simpler substituents, correlating with reduced structural similarity (0.82 and 0.71, respectively) .
For example, O-allyl or O-isopropyl derivatives (CAS 38945-21-0, 4490-81-7) lack stereochemical complexity, limiting their use in asymmetric synthesis .
Purity and Specialized Uses: The pentafluorobenzyl derivative is noted for >98.0% purity, optimized for trace analysis in environmental testing .
Research Findings
- Electronic Effects: Fluorinated analogs (e.g., pentafluorobenzyl) exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing nature, whereas the 4-chlorophenoxy group in the target compound balances lipophilicity and aromatic π-π interactions .
Biological Activity
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. The presence of the hydroxylamine functional group and the chlorophenoxy moiety suggests that it may exhibit diverse biological activities, particularly in medicinal chemistry and pharmacology. Its chirality can influence its biological interactions significantly, as enantiomers often show different pharmacodynamics and pharmacokinetics.
Antimicrobial Activity
Research indicates that hydroxylamine derivatives exhibit varying degrees of antimicrobial activity. A study focusing on similar compounds found that hydroxylamines could inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms . The specific activity of this compound has yet to be thoroughly investigated, but its structural similarity to known antimicrobial agents indicates a promising profile.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of hydroxylamines have been documented in various studies. For instance, compounds with similar functional groups have demonstrated significant antitumor activity against various cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) or by interfering with DNA synthesis .
A comparative analysis of related compounds revealed that those with hydroxylamine functionalities could induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may possess similar properties.
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : Hydroxylamines can form adducts with DNA, leading to mutagenic effects. This property is critical for their antitumor activity as it can disrupt cancer cell proliferation.
- Oxidative Stress Induction : The generation of ROS is a common pathway through which many anticancer agents exert their effects. Hydroxylamines are known to enhance oxidative stress within cells, contributing to apoptosis .
- Enzyme Inhibition : Certain hydroxylamines act as enzyme inhibitors, which can alter metabolic pathways in target cells. This inhibition can lead to reduced cell viability in pathogenic microorganisms or cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on hydroxylamine derivatives showed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against specific bacterial strains . This suggests that further exploration into the antimicrobial properties of this compound could yield valuable insights.
- Cytotoxic Studies : In vitro studies have demonstrated that similar compounds induce significant cytotoxicity in various cancer cell lines. For example, a compound with a related structure was shown to cause a 3-log reduction in fungal density in vivo when dosed at 150 mg/kg, indicating potent biological activity that could be mirrored by this compound .
Q & A
Q. What are the recommended methods for synthesizing (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride in laboratory settings?
The synthesis involves reacting hydroxylamine derivatives with hydrochloric acid under controlled conditions. Key steps include:
- Recrystallization : Refining mother solutions to increase purity, as described in hydroxylamine hydrochloride refinement protocols .
- Nitromethane Method : Reacting nitromethane with HCl and water, adaptable for derivative synthesis .
- Anhydrous Conditions : Preventing decomposition by maintaining moisture-free environments (e.g., using anhydrous ethanol) .
- Progress Monitoring : Thin-layer chromatography (TLC) to track reaction completion, as demonstrated in pyridine synthesis studies .
Q. What analytical techniques are essential for characterizing this compound?
Critical techniques include:
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C spectra .
- HPLC : Assess purity and detect impurities per pharmacopeial standards .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- Melting Point Analysis : Validate identity (155–157°C decomposition range) .
- FTIR : Identify functional groups (e.g., hydroxylamine and chlorophenoxy moieties) .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : Airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation .
- Stability Testing : Regular HPLC analysis to monitor decomposition over time .
- Handling Precautions : Avoid light, moisture, and prolonged exposure to air .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the enantiomeric purity of this compound?
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts during crystallization .
- Temperature Control : Lower temperatures reduce racemization; anhydrous ethanol as a solvent improves stereochemical outcomes .
- Analytical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess .
Q. What methodological considerations are critical when using this compound in reductive amination reactions to avoid side reactions?
- pH Optimization : Maintain pH 3–4 to stabilize the hydroxylamine group .
- Reductant Stoichiometry : Avoid excess hydroxylamine to prevent over-reduction .
- Interference Mitigation : Substitute with ascorbic acid if iron contamination skews results .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during reactions .
Q. How can researchers address discrepancies in analytical data when quantifying this compound in complex biological matrices?
- Matrix-Matched Calibration : Use standards mimicking sample matrices to reduce interference .
- Internal Standards : Deuterated analogs in LC-MS improve quantification accuracy .
- Orthogonal Validation : Cross-check results via titration or NMR .
- Selective Extraction : Sequential extraction protocols (e.g., trace metal analysis) to isolate the compound from interfering species .
Q. What role does this compound play in proteomic or metabolomic sample preparation?
- Metabolite Stabilization : Used in HS-SPME/GC-MS to stabilize extracellular metabolites during hepatotoxicity studies .
- Protein Analysis : Facilitates extracellular matrix protein extraction in mass spectrometry workflows .
- Reduction Control : Acts as a mild reducing agent to preserve redox-sensitive analytes .
Q. How does the compound’s hygroscopic nature impact experimental reproducibility, and how can this be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
